9-undecyl-3H-purine-6-thione is a purine derivative characterized by the presence of a undecyl chain and a thiol group at the 6-position of the purine ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly as an antiviral agent. The structural properties and biological activities of 9-undecyl-3H-purine-6-thione make it a candidate for further research in the field of pharmaceuticals.
9-undecyl-3H-purine-6-thione falls under the classification of organic compounds, specifically within the category of purines and their derivatives. It is classified as a thione due to the presence of a sulfur atom double-bonded to a carbon atom in the purine structure.
The synthesis of 9-undecyl-3H-purine-6-thione can be achieved through several methods, typically involving the reaction of appropriate starting materials such as thiourea and purine derivatives. A common approach includes:
The synthesis may involve multiple steps, including purification techniques such as recrystallization or chromatography to isolate the desired product. Yield percentages and reaction conditions (temperature, time) are crucial for optimizing the synthesis process.
The molecular formula for 9-undecyl-3H-purine-6-thione is , indicating it contains carbon, hydrogen, nitrogen, and sulfur atoms. The compound features a purine base structure with an undecyl side chain at position 9 and a thiol group at position 6.
9-undecyl-3H-purine-6-thione can participate in various chemical reactions typical for thiones and purines:
The reactivity of this compound may be influenced by the presence of substituents on the purine ring and the undecyl chain, which can affect steric hindrance and electronic properties during reactions.
The mechanism of action for 9-undecyl-3H-purine-6-thione primarily involves its interaction with viral enzymes or receptors. As a nucleoside analog, it may inhibit viral replication by competing with natural substrates for incorporation into viral RNA or DNA.
Research indicates that similar compounds have shown efficacy against various viruses by disrupting their replication processes. Detailed studies on this specific compound's mechanism may provide insights into its antiviral capabilities.
9-undecyl-3H-purine-6-thione has potential applications in:
The synthesis of 9-undecyl-3H-purine-6-thione leverages innovative approaches to overcome limitations in traditional purine alkylation-thionation sequences. A pivotal advancement involves a one-pot tandem alkylation-thionation strategy starting from 6-chloropurine. This method employs sodium hydride as a base in anhydrous DMF, facilitating the nucleophilic displacement of chlorine by undecyl bromide at the N9 position. Subsequent in-situ reaction with thiourea at 80°C achieves simultaneous chloride substitution and thione formation, achieving an 85% isolated yield with minimal purification requirements [1].
Alternative routes utilize Mitsunobu conditions for N-alkylation, where 6-mercaptopurine reacts with 1-undecanol using triphenylphosphine and diethyl azodicarboxylate (DEAD). This method offers superior regioselectivity for N9 alkylation over N7 byproducts (<5%), critical for biological activity [1]. Microwave-assisted synthesis further enhances efficiency, reducing reaction times from 12 hours to 25 minutes while maintaining yields above 80% (Table 1).
Table 1: Comparative Synthetic Routes for 9-Undecyl-3H-Purine-6-Thione
Method | Conditions | Yield (%) | Reaction Time | Regioselectivity (N9:N7) |
---|---|---|---|---|
One-pot alkylation-thionation | NaH/Thiourea/80°C in DMF | 85 | 8 h | >99:1 |
Mitsunobu alkylation | PPh₃/DEAD/THF/reflux | 78 | 12 h | 95:5 |
Microwave-assisted | 150°C/sealed vessel | 82 | 25 min | >99:1 |
Phase-transfer catalysis | Tetrabutylammonium bromide/NaOH/H₂O | 70 | 4 h | 90:10 |
Flow chemistry techniques enable continuous production through a two-reactor system: the first module executes N9-alkylation at 100°C, while the second performs thionation at 130°C. This system achieves a throughput of 12 g/hour with >99% purity, demonstrating scalability for industrial applications [1].
Thionation efficiency critically depends on catalyst selection. Lawesson’s reagent provides superior results over phosphorus pentasulfide (P₂S₁₀) for 6-oxopurine precursors, reducing side-product formation from 30% to <8%. Key advantages include:
Alkylation catalysis exploits phase-transfer catalysts (PTCs) to overcome solubility challenges. Tetrabutylammonium bromide (TBAB) facilitates the reaction of 6-thiopurine with undecyl bromide in biphasic water/dichloromethane systems. Under optimized conditions (10 mol% TBAB, 40°C, 10M NaOH), this method achieves 92% conversion while minimizing hydrolysis byproducts to <3% [1].
Table 2: Catalytic Thionation Agent Performance
Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Byproducts Identified |
---|---|---|---|---|---|---|
Lawesson’s reagent | Toluene | 110 | 2 | 88 | 96 | <3% disulfide |
P₂S₁₀ | Pyridine | 80 | 8 | 70 | 85 | 15% hydrolyzed alkyl |
Boron sulfide (B₂S₃) | Xylene | 130 | 4 | 75 | 90 | 8% desulfurized purine |
Thiourea/Al₂O₃ (solid) | Solvent-free | 120 | 3 | 80 | 92 | 5% N-alkyl isomer |
Transition metal catalysis enables selective C-S bond formation. Palladium(II) acetate/XPhos systems catalyze the coupling of 6-bromopurine with undecanethiol, though this route suffers from competitive reduction byproducts (15%). Nickel-catalyzed cross-coupling using NiCl₂(dme)/triethylphosphine demonstrates improved functional group tolerance, enabling the introduction of functionalized undecyl chains (e.g., ω-hydroxyundecyl) with 75% efficiency [1].
The undecyl side chain’s length and terminal functionality profoundly influence bioactivity. Systematic evaluation reveals:
Table 3: Biological Activity of 9-Undecyl-3H-Purine-6-Thione Analogues
Modification | Water Solubility (μg/mL) | LogP | Target IC₅₀ (μM) | Metabolic Stability (t₁/₂, h) | Cellular Potency (EC₅₀, μM) |
---|---|---|---|---|---|
Unmodified undecyl | 15 | 5.2 | 0.45 | 1.2 | 2.1 |
ω-Hydroxyundecyl | 85 | 4.1 | 0.52 | 1.5 | 2.3 |
ω-Aminoundecyl | 220 | 3.8 | 0.48 | 1.8 | 2.0 |
8-Carbon chain (octyl) | 25 | 4.6 | 1.85 | 1.0 | 8.7 |
14-Carbon chain (tetradecyl) | 8 | 6.0 | 0.50 | 3.2 | 2.5 |
β-Methylundecyl | 12 | 5.4 | 1.20 | 4.7 | 6.3 |
Heteroatom incorporation in the alkyl chain significantly alters electronic properties. Oxygen insertions at C6 position create alkyl ether chains that reduce LogP by 1.5 units while maintaining membrane permeability. Thioether linkages enhance zinc chelation potential, increasing activity against metalloenzymes by 3-fold. Terminal azide/alkyne groups enable click chemistry conjugation for probe development, with >95% conjugation efficiency reported in cellular systems [1] [4].
Ring hybridization strategies yield potent chimeric structures. Fusion with imidazo[1,2-a]pyridine at C2 creates dual-targeting inhibitors showing synergistic effects in kinase modulation. Structural characterization confirms planar conformation of the hybrid scaffold, while molecular modeling reveals simultaneous engagement of both ATP and allosteric binding pockets [1] [2].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: